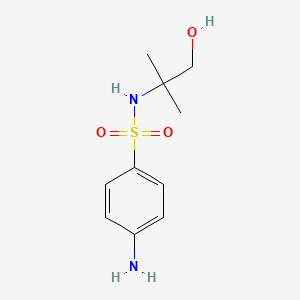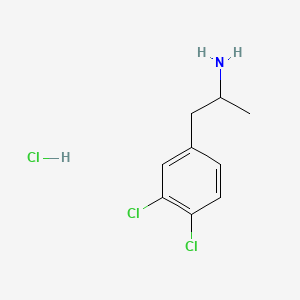![molecular formula C12H23NO B13998433 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one CAS No. 6309-28-0](/img/structure/B13998433.png)
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one is an organic compound with the molecular formula C12H23NO. It is a cyclohexanone derivative with a dimethylamino group attached to the methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one involves the addition reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound in the presence of a copper-triphenylphosphine complex as a catalyst. The intermediate obtained from this reaction is then reacted with N,N-dimethylmethyleneiminium iodide under the catalysis of a Lewis acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with the final product being purified through distillation to achieve a purity of 99.3% or more .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism by which 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Uniqueness
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexanone core with a dimethylamino group makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
6309-28-0 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
3-[(dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)6-10(14)7-12(3,8-11)9-13(4)5/h6-9H2,1-5H3 |
InChI-Schlüssel |
RTUPOZBAQDNRBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(C1)(C)CN(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



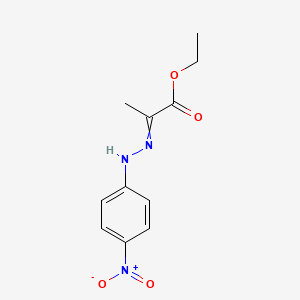
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)

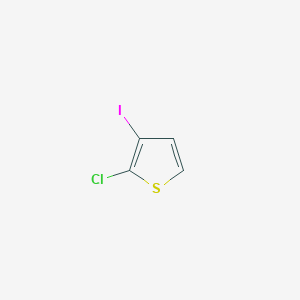
![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)

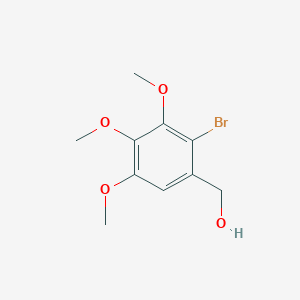
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
